![molecular formula C34H30 B14341979 1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) CAS No. 97143-54-9](/img/structure/B14341979.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(methylene) with benzylbenzene under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve consistent product quality.
Análisis De Reacciones Químicas
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure may offer therapeutic benefits, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) can be compared with similar compounds such as:
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,1’-[1,3-Phenylenebis(methylene)]bis[3-(4-nitrophenyl)urea]:
The uniqueness of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) lies in its specific aromatic structure and the versatility it offers in various chemical reactions and applications.
Propiedades
Número CAS |
97143-54-9 |
|---|---|
Fórmula molecular |
C34H30 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1,3-bis[(3-benzylphenyl)methyl]benzene |
InChI |
InChI=1S/C34H30/c1-3-10-27(11-4-1)20-29-14-7-16-31(22-29)24-33-18-9-19-34(26-33)25-32-17-8-15-30(23-32)21-28-12-5-2-6-13-28/h1-19,22-23,26H,20-21,24-25H2 |
Clave InChI |
HOUHRVFADJCCJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



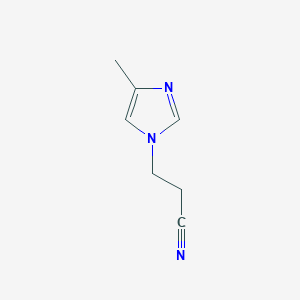
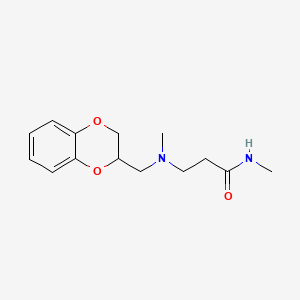
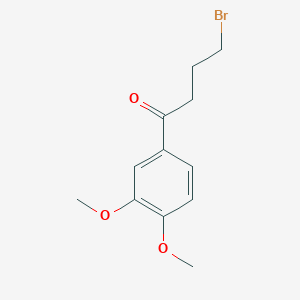
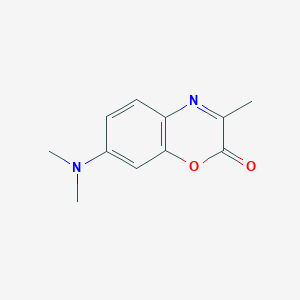
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

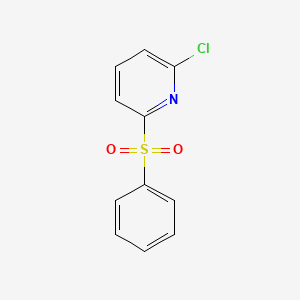
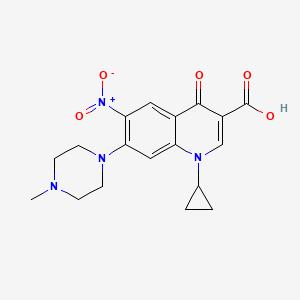
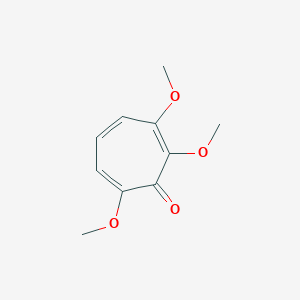
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
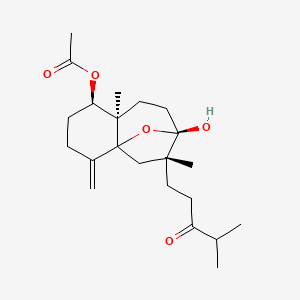
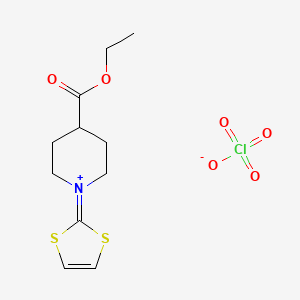
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
